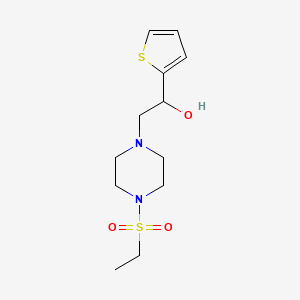

2-(4-(Ethylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol

Description

2-(4-(Ethylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol is a synthetic compound featuring a piperazine core substituted with an ethylsulfonyl group at the 4-position, a thiophen-2-yl aromatic ring, and a terminal ethanol moiety. The ethanol group may improve bioavailability compared to ketone analogs due to increased hydrophilicity .

Properties

IUPAC Name |

2-(4-ethylsulfonylpiperazin-1-yl)-1-thiophen-2-ylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3S2/c1-2-19(16,17)14-7-5-13(6-8-14)10-11(15)12-4-3-9-18-12/h3-4,9,11,15H,2,5-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLVUXJRJDNNQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)CC(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Ethylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring is formed through cyclization reactions.

Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonation reactions using reagents like ethylsulfonyl chloride.

Attachment of the Thiophene Ring: The thiophene ring is attached through coupling reactions, often using palladium-catalyzed cross-coupling methods.

Final Functionalization: The ethanol group is introduced in the final step, typically through reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Ethylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced forms with hydrogenated groups.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Antipsychotic Potential

Recent studies have indicated that compounds similar to 2-(4-(Ethylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol may exhibit antipsychotic properties. The ethylsulfonyl group is known to enhance the binding affinity to serotonin receptors, which are crucial in the treatment of psychotic disorders such as schizophrenia .

Antimicrobial Activity

The compound's thiophene ring is recognized for its antimicrobial properties. Research has shown that derivatives of thiophene can inhibit bacterial growth, suggesting that this compound may possess similar activity .

Anticancer Research

Investigations into the compound's ability to interact with specific cellular pathways have revealed potential anticancer activities. The structural components may allow it to inhibit tumor growth by targeting key enzymes involved in cancer cell proliferation .

Polymer Synthesis

The unique chemical structure allows for the incorporation of this compound into polymer matrices, enhancing the mechanical properties and thermal stability of the resulting materials. This application is particularly relevant in developing smart materials for various industrial uses.

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound can be utilized in formulating coatings and adhesives that require specific performance characteristics under varying environmental conditions.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(4-(Ethylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications in Piperazine-Based Compounds

Key structural variations among analogs include:

- Substituents on the piperazine ring : Ethylsulfonyl vs. aryl/heteroaryl groups (e.g., fluorophenyl, pyridinyl).

- Aromatic moieties : Thiophen-2-yl vs. benzo[b]thiophene, indole, or phenyl derivatives.

- Terminal functional groups: Ethanol vs. ketones or longer alkyl chains.

Table 1: Comparison of Structural and Physical Properties

Physicochemical Properties

- Melting points: Propanone derivatives (e.g., 6c, 131–132°C) generally exhibit higher melting points than reduced propanols (e.g., 8d, 128–129°C), reflecting differences in crystallinity due to hydrogen bonding in alcohols .

- Solubility: Ethanol-terminated compounds likely have improved aqueous solubility compared to ketones, as seen in 8d vs. 6c .

Key Research Findings

Ethanol vs. ketone terminal groups: Ethanol derivatives show enhanced bioavailability and receptor engagement compared to ketones, as demonstrated by 4j’s high 5-HT6 antagonism .

Thiophene vs. benzo[b]thiophene : Thiophen-2-yl (target compound) may offer metabolic advantages over bulkier benzo[b]thiophene derivatives, which exhibit higher melting points but lower solubility .

Biological Activity

2-(4-(Ethylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, an ethylsulfonyl group, and a thiophene moiety, which together contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C12H20N2O3S2

- Molecular Weight : 304.4 g/mol

- CAS Number : 1396678-09-3

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as receptors and enzymes. The compound may modulate the activity of these targets, leading to various pharmacological effects.

Interaction with Enzymes and Receptors

Research indicates that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been studied for its potential as an ACAT-1 inhibitor, which plays a role in cholesterol metabolism .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiophene derivatives, including those related to this compound. These compounds have shown promising results against various bacterial strains, suggesting potential applications in treating infections .

Antiviral Properties

Thiophene derivatives have also been explored for their antiviral activities. In a study examining the effectiveness of similar compounds against the Ebola virus, it was found that modifications in the thiophene structure could significantly enhance antiviral potency . While specific data on this compound's antiviral efficacy is limited, its structural similarities suggest potential for further investigation.

Case Studies and Research Findings

A review of literature reveals several significant findings regarding the biological activities of related compounds:

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-(4-(Methylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol | Similar piperazine and thiophene structure | Exhibits moderate antimicrobial activity |

| 2-(4-(Ethylsulfonyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanol | Piperidine instead of piperazine | Potentially different receptor interactions leading to varied efficacy |

| 2-(4-(Ethylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol | Furan ring substitution | Investigated for different biological pathways |

Q & A

What synthetic methodologies are recommended for preparing sulfonyl-piperazine derivatives, and how can purity be optimized?

Level: Basic

Methodological Answer:

Synthesis typically involves multi-step protocols, such as nucleophilic substitution, sulfonylation, and purification via column chromatography. For example, in analogous compounds, sulfonyl groups are introduced using sulfonyl chlorides under reflux with ethanol, followed by neutralization with potassium carbonate . Critical steps include:

- Reagent stoichiometry: Excess sulfonyl chloride (1.5–2 equivalents) ensures complete substitution.

- Purification: Silica gel column chromatography with gradients of ethyl acetate/petroleum ether (e.g., 1:1) effectively isolates the target compound while removing unreacted intermediates .

- Crystallization: Trifluoroacetate salt formation can enhance crystallinity for structural validation .

How do crystallographic refinement techniques resolve structural ambiguities in piperazine derivatives?

Level: Basic/Intermediate

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is pivotal. Key refinements include:

- Hydrogen placement: H atoms are modeled in calculated positions (C–H = 0.93–0.96 Å) using a riding model, with isotropic displacement parameters constrained to parent atoms (Uiso(H) = 1.2–1.5×Ueq) .

- Validation: Residual electron density maps (<0.5 eÅ⁻³) confirm absence of missed solvent/moieties. Software like SHELXL refines anisotropic displacement parameters for non-H atoms .

- Disorder handling: Partial occupancy modeling or geometric restraints resolve rotational disorder in flexible groups (e.g., ethylsulfonyl) .

What advanced strategies address contradictory data in reaction yields or byproduct formation during piperazine synthesis?

Level: Advanced

Methodological Answer:

Contradictions often arise from competing reaction pathways. Mitigation approaches include:

- Kinetic profiling: Monitor intermediates via LC-MS or in situ IR to identify side reactions (e.g., over-sulfonylation or thiophene oxidation) .

- Computational modeling: Density Functional Theory (DFT) predicts thermodynamic favorability of pathways. For instance, m-CPBA-mediated oxidations may form N-oxides instead of sulfones under specific conditions .

- Byproduct characterization: High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., NOESY) differentiate regioisomers or stereochemical byproducts .

How can computational reaction design accelerate the optimization of sulfonyl-piperazine derivatives?

Level: Advanced

Methodological Answer:

Integrated computational-experimental workflows are key:

- Reaction path searches: Quantum mechanics (QM) methods (e.g., Gaussian, ORCA) map transition states and identify low-energy pathways for sulfonylation or ethanol coupling .

- Machine learning (ML): Train models on datasets of reaction conditions (solvent, temperature) and yields to predict optimal parameters (e.g., ethanol reflux vs. THF at 60°C) .

- Feedback loops: Experimental validation of computational predictions refines ML models, reducing trial-and-error iterations .

What analytical techniques are critical for characterizing thiophene-piperazine conjugates?

Level: Intermediate

Methodological Answer:

- NMR spectroscopy:

- Mass spectrometry: HRMS with ESI+ confirms molecular ion [M+H]⁺ and fragments (e.g., loss of ethylsulfonyl group, m/z ~123) .

How can researchers mitigate challenges in achieving regioselectivity during piperazine alkylation?

Level: Advanced

Methodological Answer:

Regioselectivity in alkylation (e.g., ethanol substitution) depends on:

- Base selection: Bulky bases (e.g., DIPEA) favor less sterically hindered nitrogen sites, while K₂CO₃ promotes thermodynamic control .

- Solvent polarity: Polar aprotic solvents (DMF, DMSO) stabilize transition states for N-alkylation over O-alkylation .

- Protecting groups: Boc-protected piperazines direct alkylation to the free amine, later deprotected with TFA .

What protocols validate the biological relevance of sulfonyl-piperazine derivatives in vitro?

Level: Intermediate/Advanced

Methodological Answer:

- Solubility testing: Use PBS/DMSO mixtures (≤0.1% DMSO) to ensure compound stability. Dynamic light scattering (DLS) detects aggregation .

- Metabolic stability: Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS/MS to calculate t₁/₂ .

- Target engagement: Radioligand binding assays (e.g., ³H-labeled analogs) measure affinity for receptors (e.g., serotonin or dopamine receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.